An In-depth Technical Guide to 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one: Properties, Synthesis, and Potential Applications
This technical guide provides a comprehensive overview of the chemical properties, potential synthetic routes, and prospective applications of 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the s-indacene scaffold and its derivatives.
Introduction to the s-Indacene Core
The s-indacene scaffold is a polycyclic aromatic hydrocarbon of significant interest due to its unique electronic and structural properties. Computational studies suggest that the s-indacene core's properties, such as aromaticity and antiaromaticity, can be finely tuned through substitution and fusion with other ring systems.[1] This tunability makes s-indacene derivatives promising candidates for applications in organic electronics, where materials with small HOMO-LUMO energy gaps and increased conductivity are highly sought after.[1] The inherent instability of some s-indacene systems can be addressed by strategic carbocyclic fusion, which also modulates the antiaromaticity of the core structure.[1]
Physicochemical Properties of 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one and Related Analogs
While specific experimental data for 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one is not extensively available in public literature, we can infer its properties from closely related analogs and the parent compound, 2,3,6,7-Tetrahydro-s-indacen-1(5H)-one.
A commercially available isomer, 2-Methyl-3,5,6,7-tetrahydro-s-indacen-1(2H)-one , provides valuable reference data.[2]
| Property | 2-Methyl-3,5,6,7-tetrahydro-s-indacen-1(2H)-one[2] | 2,3,6,7-Tetrahydro-s-indacen-1(5H)-one[3] | 2,3,6,7-tetrahydro-s-indacene-1,5-dione[4] |
| CAS Number | 202667-44-5 | 14927-64-1 | 81423-50-9 |
| Molecular Formula | C₁₃H₁₄O | C₁₂H₁₂O | C₁₂H₁₀O₂ |
| Molecular Weight | 186.25 g/mol | 172.22 g/mol | 186.21 g/mol |
| Purity | ≥98% | 95% | ≥99% |
| Topological Polar Surface Area (TPSA) | 17.07 Ų | Not available | 34.14 Ų |
| logP | 2.55 | Not available | 1.94 |
| Storage Conditions | Sealed in dry, 2-8°C | Sealed in dry, 2-8°C | Not available |
| Melting Point | Not available | Not available | 239 °C |
Synthesis and Reactivity
The synthesis of tetrahydro-s-indacene derivatives can be approached through various synthetic strategies, often involving multi-step processes. While a specific, validated synthesis for 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one is not detailed in the available literature, plausible routes can be designed based on established organic chemistry principles for constructing similar polycyclic ketone frameworks.
One potential approach involves the asymmetric synthesis methodologies developed for related hydrindenones.[5] These methods often utilize chiral auxiliaries, such as Meyers' bicyclic lactams, to introduce stereocenters with high enantioselectivity.[5] A generalized workflow for such a synthesis is outlined below.
Caption: Generalized workflow for the asymmetric synthesis of tetrahydro-s-indacenone derivatives.
The reactivity of the s-indacene core is influenced by its electronic structure. The ketone moiety in 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one offers a reactive site for various chemical transformations. For instance, the alpha-protons to the carbonyl group are expected to be acidic, allowing for enolate formation and subsequent reactions such as aldol condensations or further alkylations. The carbonyl group itself can undergo nucleophilic addition reactions.
The indane-1,3-dione scaffold, a related structure, is known for its utility in Knoevenagel condensations due to the acidity of the methylene protons situated between the two carbonyl groups.[6] This suggests that the methylene groups within the tetrahydro-s-indacenone structure could also participate in similar condensation reactions under appropriate basic conditions.[6]
Potential Biological and Pharmacological Activities
Derivatives of the indane and indene scaffolds have demonstrated a broad range of biological activities, suggesting that 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one could be a valuable lead compound in drug discovery.
Anti-Inflammatory Properties
Many 1-indanone derivatives have been investigated for their anti-inflammatory properties.[7][8] Studies have shown that certain substituted 2-benzylidene-1-indanone derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[8] The structural similarities suggest that s-indacene-based ketones could also exhibit anti-inflammatory effects.
Anticancer and Anti-proliferative Effects
The indene framework is present in several compounds with antiproliferative activity.[9] For example, derivatives of the non-steroidal anti-inflammatory drug (NSAID) Sulindac, which features an indene core, have been shown to inhibit cell proliferation by affecting intracellular signaling pathways like the Ras/Raf/MAPK pathway.[9] This raises the possibility that novel s-indacene derivatives could be explored as potential anticancer agents.
NLRP3 Inhibition
A recent patent discloses the use of 1,2,3,5,6,7-hexahydro-s-indacene derivatives as inhibitors of the NLRP3 inflammasome.[10] The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases. The development of potent and selective NLRP3 inhibitors is an active area of research, and the s-indacene scaffold represents a promising starting point for the design of such molecules.[10]
The following diagram illustrates the central role of NLRP3 in the inflammatory cascade and its potential inhibition by s-indacene derivatives.
Caption: Potential inhibition of the NLRP3 inflammasome by s-indacene derivatives.
Analytical Characterization
A comprehensive characterization of a novel compound like 2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one would necessitate a suite of analytical techniques.
Recommended Analytical Workflow
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Purification: High-performance liquid chromatography (HPLC) or column chromatography to ensure high purity (≥98%).
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Structural Elucidation:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to determine the chemical structure and connectivity of atoms.
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Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.
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Infrared (IR) Spectroscopy: To identify functional groups, particularly the carbonyl group.
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-
Physicochemical Property Determination:
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Melting Point: To assess purity and physical state.
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Solubility Studies: In various organic solvents and aqueous solutions.
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X-ray Crystallography: To determine the precise three-dimensional structure if a suitable crystal can be obtained.
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Conclusion
2-Methyl-2,3,6,7-tetrahydro-S-indacen-1(5H)-one belongs to the intriguing class of s-indacene compounds. While direct experimental data for this specific molecule is limited, analysis of its structural analogs and the broader class of indanone and indene derivatives points towards a rich potential for applications in medicinal chemistry and materials science. Its core structure suggests the possibility of potent biological activities, including anti-inflammatory and anticancer effects, with a particularly noteworthy potential as an NLRP3 inflammasome inhibitor. Further synthetic exploration and biological evaluation of this and related s-indacene derivatives are warranted to fully unlock their therapeutic and technological promise.
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New indene-derivatives with anti-proliferative properties. ResearchGate. [Link]
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Indane-1,3-Dione: From Synthetic Strategies to Applications. National Center for Biotechnology Information. [Link]
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Effect of some biologically interesting substituted tetrahydro-1,4-oxazines on drug metabolising enzymes and on inflammation. PubMed. [Link]
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